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TAK-733 maximum tolerated dose clinical study
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Compound Focus: Tak-733

CAS No.: 1035555-63-5

Cat. No.: S548776

Clinical Study Summary

The primary objectives of this phase I study were to evaluate the safety profile, determine the DLTs, MTD,
and characterize the pharmacokinetics of TAK-733 [1]. The trial followed a modified 3 + 3 design, enrolling

patients with advanced non-hematologic malignancies [1] [2].

¢ Maximum Tolerated Dose (MTD): 16 mg [1].
¢ Recommended Phase Il Dose (RP2D): The MTD of 16 mg was defined as the RP2D [1].
e Dose-Limiting Toxicities (DLTs): The DLTs observed during the trial were [1]:

o Dermatitis acneiform (multiple cases)

o Fatigue (in one patient with dermatitis acneiform)

o Pustular rash (in one patient with dermatitis acneiform)

o Stomatitis (one case)

Key Study Data and Findings

The tables below summarize the safety, efficacy, and pharmacokinetic data from the clinical study.

Table 1: Safety and Tolerability Profile (All Patients, N=51) [1]

Adverse Event (AE) All-Grade, n (%) Grade 23, n (%)

Dermatitis acneiform 26 (51%) Information missing
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Adverse Event (AE) All-Grade, n (%) Grade =23, n (%)
Diarrhea 15 (29%) Information missing
Increased blood creatine phosphokinase 10 (20%) Information missing
Any Grade =23 AE 27 (53%) 27 (53%)

Table 2: Efficacy Results (Response-Evaluable Patients, n=41) [1]

| Best Overall Response | Number of Patients | | :--- | :--- | | Partial Response (PR) | 2 (5%) | | Stable Disease

(SD) | 12 (29%)* | | Progressive Disease | 27 (66%)* | | Note: The values for SD and Progressive Disease are

inferred from the total number of evaluable patients and the number with PR. |

Table 3: Pharmacokinetic Parameters [1] [2]

Parameter Value
Median T~max~ (time to max 3 hours
concentration)

Half-life (T~1/2~) 53 hours

Systemic Exposure

Increased less than dose-proportionally from 0.2 mg to 22
mg

Table 4: Pharmacodynamic Effects (ERK Phosphorylation Inhibition) [1] [2]

TAK-733 Dose

Maximum Inhibition (E~max~) of pERK in PBMCs

> 8.4 mg

8.4 mg

11.8 mg

46% to 97%

Median of 63%

Median of 78%
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TAK-733 Dose Maximum Inhibition (E~max~) of pERK in PBMCs

16 mg Median of 92%

Experimental Protocol: Phase | Dose-Escalation Design

This section details the core methodology used in the clinical trial to determine the MTD [1].

¢ Study Drug Administration

o Formulation: Oral TAK-733 [1].
o Dosing Schedule: Once daily on Days 1 through 21 of a 28-day treatment cycle [1].
o Dose Levels Tested: The study investigated doses ranging from 0.2 mg to 22 mg [1].

¢ Dose Escalation Design

o The trial initially used a single-patient cohort design with 100% dose increments starting at 0.2
mg [1].

o After the occurrence of any DLT or a drug-related grade =3 non-DLT AE, the design switched to
a modified 3 + 3 cohort design with dose increments of <40% [1].

o MTD Determination: The MTD was defined as the highest dose at which fewer than 2 of 6
patients experienced a DLT during the first treatment cycle [1].

¢ DLT Evaluation Criteria DLTs were defined as any of the following events occurring during cycle 1

and considered possibly related to TAK-733 [1]:

o Hematologic: Grade 4 neutropenia lasting =7 days; Grade >3 neutropenia with fever or
infection; Grade 4 thrombocytopenia lasting =7 days or with bleeding.

o Non-hematologic: Any Grade >3 non-hematologic toxicity (except for certain specified
exclusions like creatine kinase elevation).

o Dosing Delays: Inability to administer >75% of the planned TAK-733 dose in cycle 1 due to
treatment-related toxicities.

¢ Pharmacodynamic Assessment

o Sample Collection: Blood samples for pharmacodynamic analysis (inhibition of ERK
phosphorylation) were collected from patients during cycle 1 [1].

o Methodology: The level of phosphorylated ERK (pERK) was measured in peripheral blood
mononuclear cells (PBMCs) as a biomarker of MEK pathway inhibition [1] [2].
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Mechanism of Action and Experimental Workflow

The following diagram illustrates the mechanism of TAK-733 and the structure of the clinical trial.
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Important Considerations for Researchers

¢ Limited Antitumor Activity: While the study established the MTD and demonstrated target
engagement, the objective response rate was low. Only 2 out of 41 evaluable patients (both with
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cutaneous melanoma) achieved a partial response [1]. This suggests limited single-agent activity in
an unselected population.

e Development Status: The authors of the phase | study concluded that further clinical development
of TAK-733 as a single agent is not currently planned [1].

¢ Pharmacokinetic Challenges: Independent commentary on preclinical research of TAK-733 in
colorectal cancer highlighted challenges with inconsistent pharmacokinetics and bioavailability in
humans, which may have impacted its clinical efficacy and development [3] [4].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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